2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
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Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a heterocyclic compound with the following characteristics:
- IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,3,4-oxadiazole
- Molecular Formula : C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O
- Molecular Weight : 200.23 g/mol
- Appearance : It is a white or colorless solid.
- Solubility : Highly soluble in water and other polar solvents.
Molecular Structure Analysis
The molecular structure of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole consists of an oxadiazole ring fused with a pyrazole moiety. The pyrazole group contributes to its biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the oxadiazole ring.
- Amination : Reaction with primary amines.
- Cyclization : Formation of new derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not available.
- Boiling Point : Not available.
- Solubility : Highly soluble in water and polar solvents.
- Stability : Stable under normal conditions.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation.
- Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment.
Future Directions
Further research is needed to explore its pharmacological properties, potential applications, and optimization for drug development.
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)4-3-9-11-10-6-14-9/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPZMHYBRLFODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole |
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